1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine
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Overview
Description
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine is an organic compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may facilitate its binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-[3-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-EN-1-amine: This compound has a similar structure but with a fluorine atom at the 5-position of the phenyl ring.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties compared to other related compounds .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h2-6,9H,1,14H2 |
InChI Key |
FJVOODMDPVTHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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